- Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and AmmoniaOrganic Letters, 2015, 17(23), 5934-5937,
Cas no 957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide)

957476-07-2 structure
Nom du produit:N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
Numéro CAS:957476-07-2
Le MF:C20H24N2O8
Mégawatts:420.413166046143
MDL:MFCD30491289
CID:4661928
PubChem ID:126500457
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Propriétés chimiques et physiques
Nom et identifiant
-
- N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
- BTMPO
- N,N'-bis(2,4,6-trimethoxyphenyl)oxamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide
- N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide (ACI)
- N,N′-Bis(2,4,6-trimethoxyphenyl)oxalamide
- 957476-07-2
- N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide
- SY078567
- AT10822
- CS-0128765
- N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
- SCHEMBL18415560
- AKOS037652138
- MFCD30491289
- EN300-22125240
-
- MDL: MFCD30491289
- Piscine à noyau: 1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24)
- La clé Inchi: NGVJMONAWAGMOA-UHFFFAOYSA-N
- Sourire: O(C)C1C=C(C=C(C=1NC(C(NC1C(=CC(=CC=1OC)OC)OC)=O)=O)OC)OC
Propriétés calculées
- Qualité précise: 420.15326573 g/mol
- Masse isotopique unique: 420.15326573 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 8
- Complexité: 487
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 114
- Poids moléculaire: 420.4
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211807-5g |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$400 | 2024-07-23 | |
Enamine | EN300-22125240-10.0g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 10g |
$5837.0 | 2023-05-31 | |
Ambeed | A1246501-250mg |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 97% HPLC | 250mg |
$31.0 | 2025-02-19 | |
eNovation Chemicals LLC | D623315-5g |
Ethanediamide,N1,N2-bis(2,4,6-trimethoxyphenyl) |
957476-07-2 | 98% | 5g |
$465 | 2024-08-03 | |
Enamine | EN300-22125240-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide |
957476-07-2 | 95% | 5g |
$3935.0 | 2023-09-16 | |
Aaron | AR01FPR0-1g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 1g |
$52.00 | 2025-02-10 | |
1PlusChem | 1P01FPIO-100mg |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 100mg |
$20.00 | 2024-04-19 | |
1PlusChem | 1P01FPIO-5g |
N,N'-BIS(2,4,6-TRIMETHOXYPHENYL)OXALAMIDE |
957476-07-2 | 97% HPLC | 5g |
$332.00 | 2023-12-15 | |
Aaron | AR01FPR0-25g |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
957476-07-2 | 98% | 25g |
$808.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2603-5g |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide |
957476-07-2 | 97% | 5g |
¥2830.0 | 2024-04-15 |
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Référence
- CuI/Oxalamide Catalyzed Couplings of (Hetero)aryl Chlorides and Phenols for Diaryl Ether FormationAngewandte Chemie, 2016, 55(21), 6211-6215,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Référence
- Co-catalytic borinate enables air-tolerant copper/oxalamide catalysis for cost-effective hydroxylation of aryl bromidesTetrahedron Letters, 2023, 123,,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Référence
- Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High TurnoversOrganic Letters, 2017, 19(11), 2809-2812,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Référence
- Preparation method of benzimidazole compound in disinfectant and pesticide, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 17 h, rt
Référence
- Reagent Design and Ligand Evolution for the Development of a Mild Copper-Catalyzed Hydroxylation ReactionOrganic Letters, 2017, 19(11), 3033-3036,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AminesJournal of the American Chemical Society, 2015, 137(37), 11942-11945,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Référence
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and AmidesOrganic Letters, 2017, 19(18), 4864-4867,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
Référence
- Decarboxylative C(sp3)-N cross-coupling via synergetic photoredox and copper catalysisNature Catalysis, 2018, 1(2), 120-126,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Référence
- Preparation of oxalic acid monoamide ligand compounds for catalysis of coupling reactions, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; overnight, rt
Référence
- Cyclometalated and Alkoxyphenyl-Substituted Palladium Imidazolin-2-ylidene Complexes. Synthetic, Structural, and Catalytic StudiesOrganometallics, 2007, 26(23), 5627-5635,
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Raw materials
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Preparation Products
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide Littérature connexe
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Back matter
957476-07-2 (N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureté:99%
Quantité:5g
Prix ($):274.0
atkchemica
(CAS:957476-07-2)N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête